molecular formula C6H6N4 B12971045 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine CAS No. 27582-19-0

7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine

Cat. No.: B12971045
CAS No.: 27582-19-0
M. Wt: 134.14 g/mol
InChI Key: VWEXTMKTSLGGEL-UHFFFAOYSA-N
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Description

7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with sodium azide to yield the desired triazolopyridine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazolopyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures and participate in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazolo(4,5-b)pyridine: Lacks the methyl group at the 7th position.

    3H-1,2,3-Triazolo(4,5-b)pyridine: Similar structure but different substitution pattern.

    7-Azabenzotriazole: Contains a similar triazole ring but with different ring fusion.

Uniqueness

7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its physicochemical properties, making it distinct from other triazolopyridine derivatives.

Properties

IUPAC Name

7-methyl-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-3-7-6-5(4)8-10-9-6/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEXTMKTSLGGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=NNN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181981
Record name 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-19-0
Record name 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027582190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC370393
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4AMZ7I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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